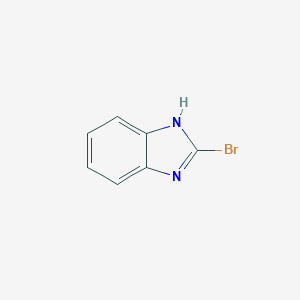

2-bromo-1H-bencimidazol

Descripción general

Descripción

2-Bromo-1H-benzimidazole, also known as 2-bromo-1-benzimidazole and 2-bromo-1H-benzimidazole, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many heterocyclic compounds. It is also used as a building block for the synthesis of a variety of compounds, including drugs, dyes, and insecticides. 2-Bromo-1H-benzimidazole is a colorless solid that is soluble in many organic solvents.

Aplicaciones Científicas De Investigación

Agentes Antivirales

2-Bromo-1H-bencimidazol se ha utilizado en la preparación de nucleósidos de bencimidazol como agentes antivirales, que son cruciales en la lucha contra las infecciones virales .

Ciencia de Materiales

Este compuesto juega un papel significativo en la ciencia de los materiales, particularmente en aplicaciones de quimiosensado y fluorescencia debido a sus propiedades únicas .

Ciencia de la Corrosión

Los bencimidazoles, incluido el this compound, se han empleado como inhibidores de la corrosión, brindando protección a los metales y aleaciones en entornos corrosivos .

Síntesis Orgánica

Como intermedio en reacciones orgánicas, this compound es fundamental en la síntesis de diversos compuestos orgánicos .

Catálisis Asimétrica

Sirve como ligando para la catálisis asimétrica, que es esencial para producir moléculas quirales utilizadas en productos farmacéuticos .

Investigación Anticańcer

Existe un potencial para que los derivados de this compound actúen como agentes anticancerígenos debido a su similitud estructural con los nucleótidos que se encuentran en el cuerpo humano .

Mecanismo De Acción

Target of Action

2-Bromo-1H-benzimidazole is a synthetic compound that has been found to have several targets in biological systems . It primarily targets the respiratory system . It has also been reported to have antiproliferative activity on tumor cell lines .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-Bromo-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzimidazole compounds, including 2-Bromo-1H-benzimidazole, are known to affect various biochemical pathways. They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Pharmacokinetics

Benzimidazole compounds are generally known to have good bioavailability

Result of Action

The result of 2-Bromo-1H-benzimidazole’s action can vary depending on the specific target and biological context. For example, it has been reported to have antiproliferative activity on tumor cell lines, suggesting that it may induce cell death or inhibit cell growth in these contexts . In the context of corrosion inhibition, it acts by decreasing the rate of attack by the environment on metals .

Action Environment

The action of 2-Bromo-1H-benzimidazole can be influenced by various environmental factors. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the efficacy and stability of 2-Bromo-1H-benzimidazole may be influenced by the pH and ionic strength of its environment.

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPYXVIHDRDPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379951 | |

| Record name | 2-bromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54624-57-6 | |

| Record name | 2-bromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

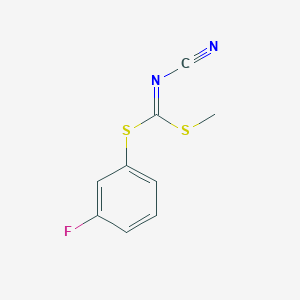

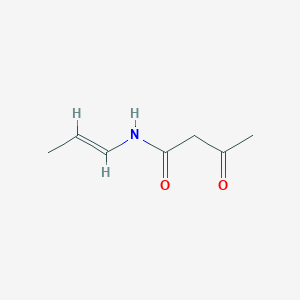

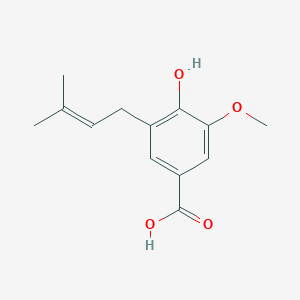

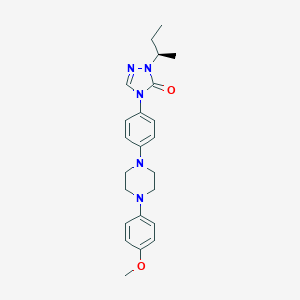

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

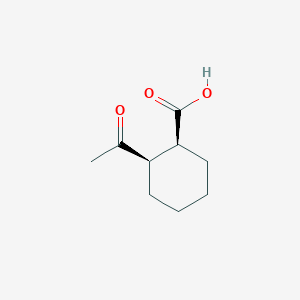

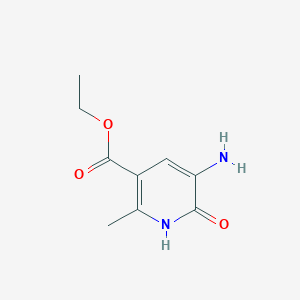

Feasible Synthetic Routes

Q & A

Q1: How does 2-bromo-1H-benzimidazole interact with mild steel to inhibit corrosion in hydrochloric acid?

A1: The research paper suggests that 2-bromo-1H-benzimidazole (BrBD) acts as a mixed-type corrosion inhibitor for mild steel in 1 M hydrochloric acid []. This means it can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The inhibition mechanism is attributed to the adsorption of BrBD molecules onto the mild steel surface []. This adsorption creates a protective barrier that hinders the interaction between the corrosive acid and the metal surface, thus slowing down the corrosion rate.

Q2: What kind of experimental evidence supports the corrosion inhibition effectiveness of 2-bromo-1H-benzimidazole?

A2: The research utilized both electrochemical and weight loss measurements to investigate the inhibition effectiveness of BrBD []. Electrochemical techniques, such as polarization studies, provided insights into the compound's influence on the anodic and cathodic reactions driving corrosion. Weight loss measurements offered a direct assessment of the metal loss over time in the presence and absence of BrBD, allowing for the calculation of inhibition efficiency. The combined results from these methods confirmed the corrosion inhibition properties of BrBD.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)